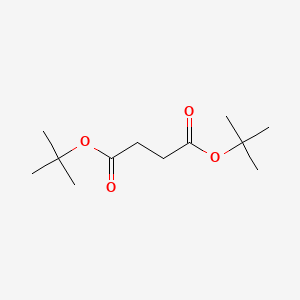

Di-tert-butyl succinate

Cat. No. B1600424

Key on ui cas rn:

926-26-1

M. Wt: 230.3 g/mol

InChI Key: GOORECODRBZTKF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05914426

Procedure details

An autoclave is charged with 212.5 g (1.80 mol) of succinic acid and 166.8 g (2.25 mol) of tert-butanol and then 808 g (14.40 mol) of isobutene are forced in at 263 K jacket temperature. After the addition is complete, 108.1 g (1.08 mol) of 98% sulfuric acid are pumped in over 70 minutes at a temperature of 268 to 275 K in the vessel. The reaction mixture is then stirred for 30 minutes at a temperature of 275 to 278 K in the vessel and, after increasing the temperature to 293 to 295 K, it is stirred for another 14 hours at that temperature and at a pressure from (4×105) to (5×105) Pa. The reaction mixture is then forced into an agitated mixture consisting of 1000 g of ice and 300 ml (3 mol) of 30% sodium hydroxide solution and the autoclave is then flushed with 200-300 ml of petroleum ether which is also added to the mixture of ice/sodium hydroxide solution. The mixture is warmed to room temperature and the organic phase is separated. The aqueous phase is extracted 3 times with 100-150 ml of petroleum ether each and the organic phases are then combined. The organic phases are concentrated in a rotary evaporator at a bath temperature of 323 K and (3×103) Pa (final value). To purify the crude product it is fractionally distilled, with addition of about 0.5 g of magnesium oxide, via a 30 cm packed column (Raschig rings 5×5 mm) under vacuum. The ester content of the individual fractions is determined by gas chromatography. Fractions having ester contents of <97% by weight are distilled again. After a total of 3 distillations, 329.3 g (79.4% of theory) of di-tert-butyl succinate are obtained having a 97.2% purity (percent per area), determined by gas chromatography, corresponding to 7.2% of theory a 100%.

[Compound]

Name

ice

Quantity

1000 g

Type

reactant

Reaction Step Four

Yield

79.4%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[C:9](O)([CH3:12])([CH3:11])[CH3:10].[CH2:14]=[C:15]([CH3:17])[CH3:16].S(=O)(=O)(O)O.[OH-].[Na+]>>[C:1]([O:8][C:15]([CH3:17])([CH3:16])[CH3:14])(=[O:7])[CH2:2][CH2:3][C:4]([O:6][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:5] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

212.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

166.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

808 g

|

|

Type

|

reactant

|

|

Smiles

|

C=C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

108.1 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

276.5 (± 1.5) K

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is then stirred for 30 minutes at a temperature of 275 to 278 K in the vessel

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are forced in at 263 K jacket temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are pumped in over 70 minutes at a temperature of 268 to 275 K in the vessel

|

|

Duration

|

70 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after increasing the temperature to 293 to 295 K

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

it is stirred for another 14 hours at that temperature and at a pressure from (4×105) to (5×105) Pa

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the autoclave is then flushed with 200-300 ml of petroleum ether which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is also added to the mixture of ice/sodium hydroxide solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is warmed to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted 3 times with 100-150 ml of petroleum ether each and the organic phases

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phases are concentrated in a rotary evaporator at a bath temperature of 323 K and (3×103) Pa (final value)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To purify the crude product it

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is fractionally distilled, with addition of about 0.5 g of magnesium oxide, via a 30 cm

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled again

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)OC(C)(C)C)(=O)OC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 329.3 g | |

| YIELD: PERCENTYIELD | 79.4% | |

| YIELD: CALCULATEDPERCENTYIELD | 79.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |